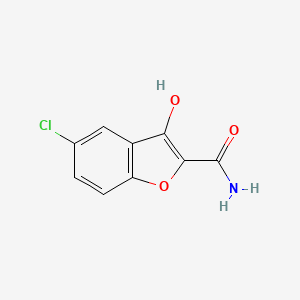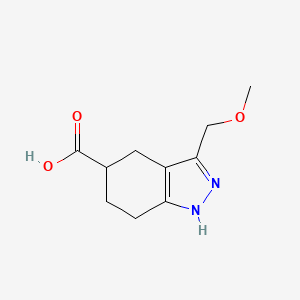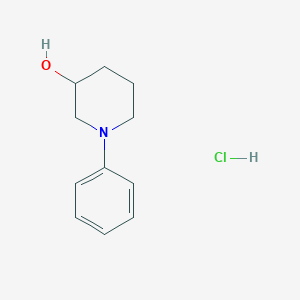
2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene is an organic compound characterized by a cyclopropyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of a naphthalene derivative with an ethoxy-substituted cyclopropane precursor under acidic or basic conditions. The reaction can be catalyzed by transition metals such as palladium or rhodium to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((1R,2R)-2-Ethoxycyclopropyl)benzene
- 2-((1R,2R)-2-Ethoxycyclopropyl)anthracene
- 2-((1R,2R)-2-Ethoxycyclopropyl)phenanthrene
Uniqueness
2-((1R,2R)-2-Ethoxycyclopropyl)naphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its cyclopropyl group provides rigidity and influences the compound’s reactivity and interaction with other molecules .
Properties
Molecular Formula |
C15H16O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-[(1R,2R)-2-ethoxycyclopropyl]naphthalene |
InChI |
InChI=1S/C15H16O/c1-2-16-15-10-14(15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14-15H,2,10H2,1H3/t14-,15-/m1/s1 |
InChI Key |
ZXBWZRGGAMJRFP-HUUCEWRRSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@@H]1C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCOC1CC1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)






![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11892340.png)



![8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11892386.png)
